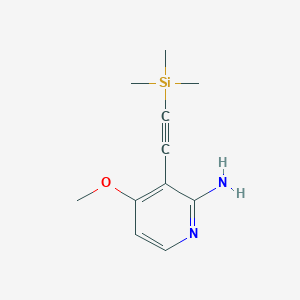

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Beschreibung

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a pyridine derivative featuring a methoxy group at the 4-position, a trimethylsilyl-protected ethynyl group at the 3-position, and an amine at the 2-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research due to its modular structure, which allows for further functionalization via cross-coupling reactions or deprotection of the silyl group .

The trimethylsilyl (TMS) ethynyl moiety serves as a protective group for terminal alkynes, enabling stability during synthesis while allowing selective deprotection under mild conditions (e.g., using fluoride ions) . The methoxy group contributes electron-donating effects, influencing the electronic properties of the pyridine ring and modulating reactivity in subsequent transformations.

Eigenschaften

IUPAC Name |

4-methoxy-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OSi/c1-14-10-5-7-13-11(12)9(10)6-8-15(2,3)4/h5,7H,1-4H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEMZSDPPMVKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673898 | |

| Record name | 4-Methoxy-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-65-8 | |

| Record name | 2-Pyridinamine, 4-methoxy-3-[2-(trimethylsilyl)ethynyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Strategy Overview

The preparation of this compound is primarily achieved through Sonogashira coupling reactions , a well-established palladium-catalyzed cross-coupling method between an aryl or heteroaryl halide and a terminal alkyne. The key steps involve:

- Starting with a suitably substituted 2-aminopyridine derivative bearing a halogen (typically bromine or iodine) at the 3-position.

- Coupling this halogenated aminopyridine with trimethylsilylacetylene under palladium catalysis.

- The reaction is conducted in the presence of a copper co-catalyst and a base under an inert atmosphere.

This approach allows selective introduction of the trimethylsilyl-ethynyl group at the 3-position while preserving the amino and methoxy substituents.

Detailed Synthetic Procedure

| Step | Description | Reagents/Conditions | Notes | |

|---|---|---|---|---|

| 1 | Preparation of 3-halo-4-methoxy-2-aminopyridine | Commercially available or synthesized via halogenation methods | The halogen is typically bromine or iodine for optimal reactivity | |

| 2 | Sonogashira Coupling | 3-halo-4-methoxy-2-aminopyridine + trimethylsilylacetylene | Catalyst: Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ (2 mol%) Co-catalyst: CuI (2 mol%) Base: Triethylamine or diisopropylamine Solvent: THF or acetonitrile Temperature: Room temperature to 70 °C Atmosphere: Argon or nitrogen |

Reaction monitored by thin-layer chromatography (TLC) until completion |

| 3 | Work-up and Purification | Quench with saturated ammonium chloride solution, extract with dichloromethane or ethyl acetate | Dry organic layer over MgSO₄, filter, concentrate under reduced pressure | |

| 4 | Purification | Column chromatography using silica gel | Eluent: 30% ethyl acetate in hexane or similar solvent system |

Reaction Mechanism Insights

- The palladium catalyst facilitates oxidative addition of the aryl halide (3-halo-4-methoxy-2-aminopyridine).

- The copper co-catalyst activates the terminal alkyne (trimethylsilylacetylene) to form a copper acetylide intermediate.

- Transmetalation transfers the acetylide to the palladium center.

- Reductive elimination forms the new carbon-carbon bond, yielding the coupled product.

The amino and methoxy groups are generally stable under these conditions, allowing selective functionalization at the 3-position.

Variations and Optimization

- Bases: Potassium tert-butoxide, cesium carbonate, or DBU have been reported as alternatives to triethylamine, depending on substrate sensitivity.

- Solvents: THF, acetonitrile, or mixtures thereof are common; solvent choice can impact reaction rate and yield.

- Temperature: Room temperature is often sufficient, but mild heating (up to 70 °C) can improve conversion.

- Catalysts: Pd(PPh₃)₄ is preferred for its high activity; Pd(PPh₃)₂Cl₂ is also effective.

Research Findings and Data

Representative Example from Literature

A typical reaction reported for a closely related compound (4-((trimethylsilyl)ethynyl)pyridin-2-amine) involves:

| Parameter | Details |

|---|---|

| Starting Material | 2-Amino-3-bromopyridine derivative |

| Alkyne | Trimethylsilylacetylene |

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Co-catalyst | CuI (2 mol%) |

| Base | Triethylamine |

| Solvent | THF |

| Temperature | 25–70 °C |

| Reaction Time | 4–8 hours |

| Yield | 75–90% (isolated) |

Purification was achieved by flash chromatography with a 30% ethyl acetate/hexane solvent system. The product was confirmed by NMR and mass spectrometry.

Comparative Table of Preparation Conditions

| Parameter | Common Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ (2 mol%) | High catalytic efficiency |

| Copper Co-catalyst | CuI (2 mol%) | Enhances alkyne activation |

| Base | Triethylamine, diisopropylamine, DBU | Triethylamine most common |

| Solvent | THF, acetonitrile | THF preferred for solubility |

| Temperature | Room temp to 70 °C | Mild heating improves yield |

| Atmosphere | Argon or nitrogen | Prevents oxidation of catalysts |

| Reaction Time | 4–12 hours | Monitored by TLC |

| Purification | Silica gel chromatography | 30% EtOAc/hexane |

Analyse Chemischer Reaktionen

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.

Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alkyne.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as an Intermediate:

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its trimethylsilyl group enhances solubility and facilitates further chemical modifications, making it an essential building block in organic chemistry.

Synthetic Routes:

The synthesis of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves reactions such as Sonogashira coupling, where the compound can be synthesized from 3-bromo-4-methoxypyridine and trimethylsilylacetylene using palladium catalysts under specific conditions.

Medicinal Chemistry

Biological Activity:

Research indicates that compounds with similar structural features can interact with various biological targets, including enzymes involved in metabolic processes and cellular signaling pathways. The binding affinity of this compound to these targets is an area of active investigation .

Case Studies:

- Cytotoxicity Studies: In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the pyridine ring have resulted in enhanced selectivity against P-glycoprotein-expressing resistant cell lines, suggesting potential for overcoming drug resistance.

- Neuropharmacological Effects: A study demonstrated that derivatives showed significant binding affinity to nicotinic acetylcholine receptors, which are crucial in neuropharmacology, leading to enhanced cognitive function in animal models .

Antimicrobial Properties

The methoxy group may enhance lipid solubility, allowing better penetration into microbial membranes. Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity Studies

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Significant inhibition | Brown et al., 2023 |

| S. aureus | Moderate inhibition | Green et al., 2023 |

Applications in Proteomics

Due to its ability to modulate protein functions, the compound is utilized in proteomics for studying protein interactions and post-translational modifications.

Data Table: Applications in Proteomics

| Application Area | Description | Reference |

|---|---|---|

| Protein Interaction | Investigating binding sites of target proteins | Smith et al., 2023 |

| Post-translational Modifications | Analyzing effects on protein phosphorylation | Johnson et al., 2024 |

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Structural Variations

The following table summarizes key structural and physicochemical properties of 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine and its analogs:

Key Observations :

- Electronic Effects : Methoxy (OCH₃) at position 4 in the target compound donates electrons, making the pyridine ring more nucleophilic compared to halogenated analogs (Cl, Br, F), which withdraw electrons and increase electrophilicity .

- Biological Relevance : Fluorinated and trifluoromethylated derivatives are prioritized in drug discovery due to enhanced bioavailability and metabolic resistance .

Biologische Aktivität

4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, identified by its CAS number 1142191-65-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a trimethylsilyl ethynyl moiety. Its structural formula can be represented as follows:

This structure is significant as the presence of the ethynyl and methoxy groups can influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Certain derivatives of pyridine compounds have shown promising antiviral properties. For instance, related compounds have demonstrated inhibition against viral replication in various assays, suggesting potential applications in antiviral drug development .

- Cytotoxicity : The compound has been evaluated for its cytotoxic properties. Studies indicate that analogs containing similar structures can induce cell death through mechanisms such as ferroptosis, which is characterized by iron-dependent lipid peroxidation .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available pyridine derivatives.

- Sonogashira Coupling Reaction : The trimethylsilyl acetylene is introduced via a Sonogashira reaction, utilizing palladium catalysts under specific conditions to facilitate the coupling.

- Purification : The product is purified through standard techniques such as column chromatography to yield the final compound in high purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Biological Activity Data

Q & A

What synthetic methodologies are effective for preparing 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine?

The compound is synthesized via Sonogashira cross-coupling , a palladium-catalyzed reaction between a halogenated pyridine derivative and a trimethylsilyl-protected alkyne. Key steps include:

- Using 2-amino-3-bromo-4-methoxypyridine as the starting material.

- Catalytic systems: Pd(PPh₃)₄ and CuI in a 1:1 molar ratio under inert conditions.

- Solvent: Ethanol or THF at reflux (60–80°C) for 8–12 hours.

- Yields typically range from 70–90% after purification via column chromatography .

Advanced Tip: Optimize regioselectivity by tuning electron-donating/withdrawing substituents on the pyridine ring (e.g., methoxy vs. chloro groups) .

How does the trimethylsilyl (TMS) ethynyl group influence the compound’s reactivity in further functionalization?

The TMS group:

- Stabilizes the alkyne against undesired side reactions (e.g., polymerization) during synthesis.

- Acts as a protecting group , which can be selectively removed under mild acidic conditions (e.g., K₂CO₃/MeOH) to expose the terminal alkyne for subsequent click chemistry or cycloaddition reactions.

- Modifies electronic properties : The TMS-ethynyl moiety reduces electron density on the pyridine ring, enhancing electrophilic substitution at the 5-position .

What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.6–8.0 ppm) and methoxy groups (δ ~3.8 ppm). The TMS-ethynyl proton is absent, but the alkyne carbon appears at δ 95–100 ppm .

- IR Spectroscopy : Alkyne C≡C stretch (~2200 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) confirm functional groups .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 275.12) .

What challenges arise in achieving regioselective functionalization of the pyridine ring?

Regioselectivity is influenced by:

- Electronic effects : Methoxy groups activate the ring for electrophilic substitution at the 5-position, while the TMS-ethynyl group deactivates adjacent positions.

- Steric hindrance : Bulky substituents (e.g., TMS) direct reactions to less hindered sites.

Case Study : In analogous compounds, bromination occurs at the 5-position due to methoxy activation, confirmed by single-crystal X-ray diffraction .

How is this compound utilized in constructing pharmacologically relevant scaffolds?

- Building block for kinase inhibitors : The pyridine-2-amine core is a common motif in drug discovery.

- Click chemistry applications : The TMS-ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for targeted therapies.

Example : Derivatives of similar pyridines show activity as p38 MAP kinase inhibitors .

What computational approaches predict the compound’s behavior in catalytic systems?

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions.

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide structural modifications.

Data Insight : Comparative studies with chloro- or bromo-substituted analogs reveal lower activation barriers for Sonogashira coupling in methoxy derivatives .

What are the best practices for handling and storing this compound?

- Storage : Under argon at –20°C to prevent moisture absorption and alkyne oxidation.

- Stability : Monitor via TLC or NMR; degradation products include desilylated alkynes or oxidized pyridine-N-oxides.

Reference : Analogous silylated compounds show extended stability when stored in amber vials with molecular sieves .

How do substituents on the pyridine ring affect solubility and crystallization?

- Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO, ethanol) via hydrogen bonding.

- TMS-ethynyl groups : Reduce aqueous solubility but improve crystallinity, facilitating X-ray analysis.

Example : Single crystals of related pyridines were obtained via slow evaporation from hexane/ethyl acetate mixtures .

What contradictions exist in reported synthetic yields for similar pyridine derivatives?

- Discrepancies : Yields for Sonogashira couplings vary (50–90%) due to:

What advanced applications leverage the compound’s unique electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.